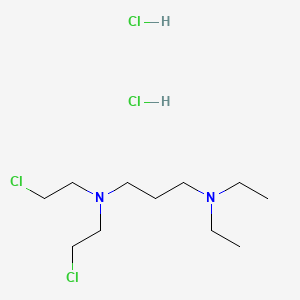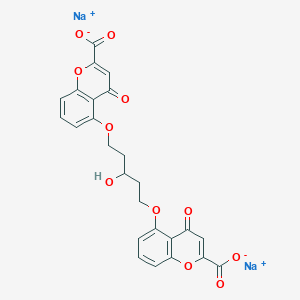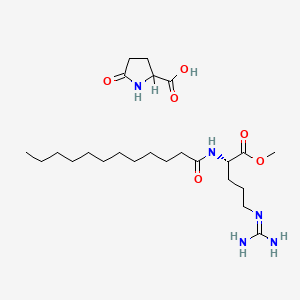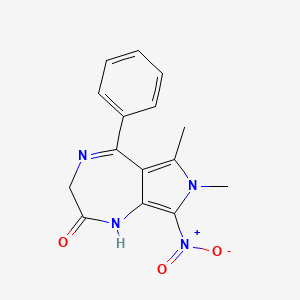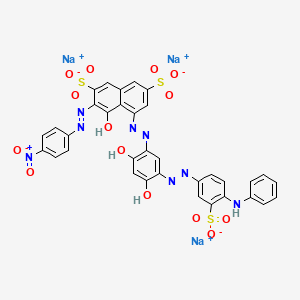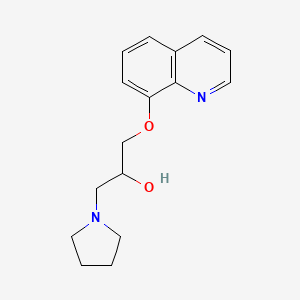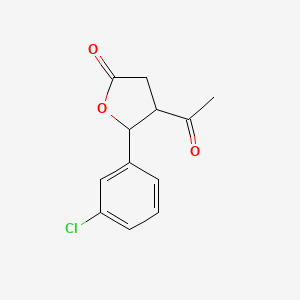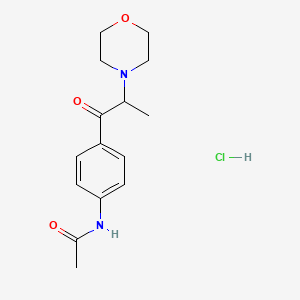
(5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cloruro de [(5alfa,9alfa,11S)-(2,3-dicloro-5,6,9,10-tetrahidro-5,9-metanobenzocicloocte-11-il)]metilamonio es un compuesto orgánico complejo con una estructura única. Se caracteriza por la presencia de grupos dicloro y un esqueleto de metanobenzocicloocte.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de cloruro de [(5alfa,9alfa,11S)-(2,3-dicloro-5,6,9,10-tetrahidro-5,9-metanobenzocicloocte-11-il)]metilamonio involucra múltiples pasos. Los materiales de partida suelen incluir derivados de benzocicloocte que se someten a cloración para introducir los grupos dicloro. Las condiciones de reacción a menudo requieren el uso de agentes clorantes como cloruro de tionilo o pentacloruro de fósforo a temperaturas controladas para garantizar una cloración selectiva.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar procesos de cloración a gran escala, seguidos de pasos de purificación, como recristalización o cromatografía, para obtener el producto deseado en alta pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de [(5alfa,9alfa,11S)-(2,3-dicloro-5,6,9,10-tetrahidro-5,9-metanobenzocicloocte-11-il)]metilamonio puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio.
Sustitución: Los grupos dicloro se pueden sustituir con otros grupos funcionales usando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para sustitución nucleofílica.
Principales productos formados
Oxidación: Formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de los alcoholes correspondientes.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El cloruro de [(5alfa,9alfa,11S)-(2,3-dicloro-5,6,9,10-tetrahidro-5,9-metanobenzocicloocte-11-il)]metilamonio tiene varias aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica para la preparación de moléculas complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del cloruro de [(5alfa,9alfa,11S)-(2,3-dicloro-5,6,9,10-tetrahidro-5,9-metanobenzocicloocte-11-il)]metilamonio involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Las vías exactas y los objetivos moleculares pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- Cloruro de [(5alfa,9alfa,11S)-(2,3-dicloro-5,6,9,10-tetrahidro-5,9-metanobenzocicloocte-11-il)]metilamonio
- Yoduro de [(5alfa,9alfa,11S)-(2,3-dicloro-5,6,9,10-tetrahidro-5,9-metanobenzocicloocte-11-il)]metilamonio
Singularidad
La singularidad del cloruro de [(5alfa,9alfa,11S*)-(2,3-dicloro-5,6,9,10-tetrahidro-5,9-metanobenzocicloocte-11-il)]metilamonio radica en sus características estructurales específicas, como los grupos dicloro y el esqueleto de metanobenzocicloocte.
Propiedades
Número CAS |
85750-25-0 |
|---|---|
Fórmula molecular |
C14H16Cl3N |
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
[(1R,9S,13S)-4,5-dichloro-13-tricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraenyl]-methylazanium;chloride |
InChI |
InChI=1S/C14H15Cl2N.ClH/c1-17-14-8-3-2-4-10(14)11-7-13(16)12(15)6-9(11)5-8;/h2-3,6-8,10,14,17H,4-5H2,1H3;1H/t8-,10-,14+;/m1./s1 |
Clave InChI |
LXTRDHPNDMEDOE-KEANCSMOSA-N |
SMILES isomérico |
C[NH2+][C@@H]1[C@@H]2CC=C[C@@H]1CC3=CC(=C(C=C23)Cl)Cl.[Cl-] |
SMILES canónico |
C[NH2+]C1C2CC=CC1CC3=CC(=C(C=C23)Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


